molecular formula C14H11ClN2 B13690065 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13690065
M. Wt: 242.70 g/mol
InChI Key: PLBHKYFAIKUMPB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. This scaffold is recognized as a structural isostere of benzimidazole and forms the core of several therapeutically used drugs, including the sedative-hypnotic Zolpidem, the inotropic agent Olprinone, and the anxiolytic Alpidem . The primary research value of this compound lies in its potential as a key intermediate or target molecule for developing new bioactive agents. The imidazo[1,2-a]pyridine nucleus is a priority pharmacophore in drug research, and derivatives exhibit a broad spectrum of pharmacological properties, including analgesic, anticancer, antiosteoporosis, and anxiolytic activities . Specifically, chlorophenyl-substituted imidazo[1,2-a]pyridine analogues have demonstrated promising antifungal profiles against Candida species, including Candida albicans , Candida tropicalis , and Candida glabrata , making them valuable for investigating new anticandidosis agents . The incorporation of the 3-chlorophenyl moiety and the 5-methyl substituent on the core structure is designed to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, which are critical parameters in structure-activity relationship (SAR) studies. From a synthetic chemistry perspective, this compound can be synthesized and further functionalized using modern methodologies. Recent advances include Lewis acid-catalyzed three-component aza-Friedel-Crafts reactions, which allow for efficient C3-alkylation of the imidazo[1,2-a]pyridine core to introduce diverse functional groups . These methods enable researchers to rapidly build molecular complexity and create libraries of analogues for biological screening. This product is intended for use in such laboratory-scale chemical synthesis, method development, and biological evaluation within a research setting. Application Note: For research applications such as building blocks in organic synthesis, intermediate in pharmaceutical development, and for use in biological screening assays. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3

InChI Key

PLBHKYFAIKUMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are commonly synthesized through condensation reactions involving 2-aminopyridines and α-haloketones or via palladium-catalyzed arylation of preformed imidazo[1,2-a]pyridine cores. The preparation of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine typically follows these general routes with specific modifications to introduce the 3-chlorophenyl substituent and methyl group.

Condensation of 2-Aminopyridine Derivatives with α-Haloketones

One of the most straightforward and efficient methods involves the condensation of 2-aminopyridine with an appropriately substituted α-haloketone under reflux conditions, often in ethanol or other suitable solvents, without requiring additional catalysts.

  • Procedure :

    • 2-Aminopyridine is reacted with 3-chloroacetophenone or an α-haloketone bearing a 3-chlorophenyl group.
    • The reaction is typically carried out in ethanol under reflux for several hours.
    • The product precipitates out or is isolated by standard workup and purified by recrystallization or column chromatography.
  • Example :
    Zhu et al. (2009) described a solvent-free and catalyst-free condensation of α-haloketones with 2-aminopyridines yielding imidazo[1,2-a]pyridines in good to excellent yields, which can be adapted for 3-chlorophenyl derivatives by using 3-chloro-substituted α-haloketones.

Palladium-Catalyzed Arylation of 2-Methylimidazo[1,2-a]pyridine

An alternative method involves the palladium-catalyzed direct arylation of 2-methylimidazo[1,2-a]pyridine with aryl chlorides, including 3-chlorophenyl chloride.

  • Catalysts and Conditions :

    • Pd(OAc)₂ (2.5 mol%) as the palladium source.
    • Bulky phosphine ligands such as BuAd₂P (10 mol%).
    • Base: Cs₂CO₃ (3 equiv).
    • Solvent: N-methyl-2-pyrrolidone (NMP).
    • Temperature: 120 °C under sealed vessel conditions for 24 hours.
  • Procedure :

    • 2-Methylimidazo[1,2-a]pyridine is combined with 3-chlorophenyl chloride, Pd catalyst, ligand, and base in NMP.
    • The mixture is stirred at elevated temperature to facilitate C–H activation and arylation at the 2-position.
    • Post-reaction workup includes aqueous extraction and purification by column chromatography.
  • Outcome :
    This method yields the target this compound with good purity and yield, as demonstrated in related arylation studies.

Intermolecular Heteroannulation via Copper-Catalyzed Cyclization

Copper(II) triflate catalysis has been employed for the synthesis of imidazo[1,2-a]pyridines by heteroannulation of 2-aminopyridines with nitriles or other suitable substrates.

  • Conditions :

    • Cu(OTf)₂ (1 equiv) as catalyst.
    • Acetonitrile as solvent and reactant.
    • Temperature: 60 °C for 12–24 hours.
  • Procedure :

    • 2-Aminopyridine and 3-chlorobenzonitrile (or related nitrile) are combined with Cu(OTf)₂ in acetonitrile.
    • The reaction proceeds via cyclization forming the imidazo[1,2-a]pyridine scaffold with the 3-chlorophenyl substituent at position 2.
  • Purification :

    • After reaction completion, the mixture is concentrated and purified by silica gel chromatography.
  • Yield and Characterization :

    • This method provides moderate to good yields with well-characterized products by NMR and HRMS.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations Reference
Condensation with α-haloketones 2-Aminopyridine + 3-chloroacetophenone, EtOH, reflux 70–90 Simple, catalyst-free, scalable Requires haloketone availability
Pd-Catalyzed Arylation Pd(OAc)₂, BuAd₂P, Cs₂CO₃, NMP, 120 °C 60–80 Selective C–H arylation, versatile Requires Pd catalyst, high temp
Cu(OTf)₂-Catalyzed Cyclization 2-Aminopyridine + nitrile, Cu(OTf)₂, CH₃CN, 60 °C 50–75 Mild conditions, heteroannulation Longer reaction times
Hypervalent Iodine Functionalization PIDA, ethylene glycol, 100 °C 70–75 Late-stage functionalization Not direct synthesis

Detailed Research Outcomes and Characterization

  • Spectroscopic Data :
    The synthesized this compound compounds are typically characterized by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the imidazo[1,2-a]pyridine core and the 3-chlorophenyl substituent. High-resolution mass spectrometry confirms molecular weights consistent with the target compound.

  • Yields and Purity :
    Yields vary depending on the method but generally range from 50% to over 90%, with palladium-catalyzed methods providing good selectivity and purity. Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

  • Reaction Conditions Optimization : Studies have optimized catalyst loadings, temperature, and solvent choice to maximize yield and minimize by-products. For example, 5 mol% Bi(OTf)₃ and p-toluenesulfonic acid have been used in other imidazo[1,5-a]pyridine syntheses, suggesting potential for similar catalytic systems in related imidazo[1,2-a]pyridine preparations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of novel tetracyclic derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities. For example, it has been shown to exhibit antitumor activity by interacting with specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Chlorination Reactions :
    The 3-chlorophenyl group in the target compound contrasts with other 3-substituted derivatives. For instance, 3-nitro or 3-formyl substituents undergo ipso-chlorination with N-chlorosuccinimide (NCS), whereas 3-methyl or 3-chloro groups direct chlorination to the methyl group . This highlights the electron-withdrawing nature of the 3-chlorophenyl group, which stabilizes intermediates during electrophilic substitution.

  • Hydrogenation :
    Catalytic hydrogenation of imidazo[1,2-a]pyridines using Ru–NHC complexes shows high enantioselectivity for 2-substituted derivatives. The 3-chlorophenyl group in the target compound may sterically hinder hydrogenation compared to smaller substituents (e.g., 2-methyl), though this remains untested in the evidence .

Structural and Pharmacological Comparisons

Compound Name Substituents Key Properties/Applications References
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine 4-OCH3 at phenyl Electron-donating group; may enhance solubility vs. Cl substituent
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CF3 at position 6 Increased lipophilicity; potential CNS activity
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Methyl at position 7 Altered electronic distribution; crystal structure planar
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethanamine CF3 at side chain Enhanced metabolic stability

Biological Activity

2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a fused imidazole and pyridine ring system, characterized by the presence of a chlorophenyl group and a methyl group. These structural elements contribute to its unique chemical properties, which are essential for its biological activity. Various synthetic methods have been developed to produce this compound, enhancing its availability for research and development in drug discovery.

Anticancer Activity

Imidazo[1,2-a]pyridines have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as HCT-116 and HeLa. In vitro studies suggest that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The anticancer mechanisms may involve the inhibition of key signaling pathways or the induction of oxidative stress within the cancer cells.

Study on Antimycobacterial Activity

A study involving imidazo[1,2-a]pyridine derivatives demonstrated potent activity against Mycobacterium tuberculosis strains. Compounds were synthesized and screened for their minimum inhibitory concentrations (MICs), revealing some compounds with MIC values as low as 0.006 μM against resistant strains . This highlights the potential of imidazo[1,2-a]pyridine derivatives in treating tuberculosis.

Interaction Studies

Interaction studies have suggested that this compound may bind to biological targets associated with disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile. For example, imidazo[1,2-a]pyridine compounds have shown selectivity towards certain kinases involved in cancer progression .

Table 1: Biological Activity Summary of Imidazo[1,2-a]pyridine Derivatives

Activity TypeCompound ExampleMIC (μM)Target Organism
AntibacterialThis compoundTBDVarious bacterial strains
AnticancerCompound VI 0.5HeLa cell line
AntimycobacterialCompound 18 0.006Mycobacterium tuberculosis

Q & A

Q. When encountering contradictory biological activity data across studies, what systematic validation protocol should researchers follow?

  • Methodological Answer : Implement a three-phase validation: (1) Replicate assays under standardized conditions (e.g., 1–100 μM concentration range, 24–72h exposure in RPMI-1640 media), (2) Cross-validate with orthogonal methods (MTT vs. ATP-based viability tests), (3) Conduct SAR studies on analogs (e.g., 2-(4-Fluorophenyl) derivatives) to isolate pharmacophore effects. Meta-analysis of EC50 values using random-effects models quantifies heterogeneity sources (e.g., batch purity variations) .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow OECD 308 guidelines for aqueous photolysis studies using simulated sunlight (Xe lamp, 300–800 nm). Biodegradation potential is assessed via closed bottle tests (OECD 301D) with activated sludge inoculum. Ecotoxicity profiling requires tiered testing: Daphnia magna acute toxicity (48h LC50; OECD 202), algal growth inhibition (72h IC50; OECD 201), and zebrafish embryo assays (96h LC50). QSAR models (EPI Suite) predict log Kow = 3.2, suggesting moderate bioaccumulation risk .

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved in 2-(3-Chlorophenyl)-5-methyl derivatives?

  • Methodological Answer :
  • C-3 Halogenation : Directed ortho-metalation with LDA/TMEDA at –78°C enables bromination (NBS, 85% yield).
  • C-8 Functionalization : Palladium-catalyzed C-H activation using pyridine directing groups (e.g., 2-pyridylsulfonyl) achieves arylation.
  • Electrochemical Fluorination : Anodic oxidation in acetonitrile/KF introduces fluorine at C-6 with 78% selectivity .

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